molecular formula C14H10F3NO2 B1672875 Flufenamic acid CAS No. 530-78-9

Flufenamic acid

Cat. No.: B1672875
CAS No.: 530-78-9
M. Wt: 281.23 g/mol
InChI Key: LPEPZBJOKDYZAD-UHFFFAOYSA-N
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Description

Flufenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (or fenamate) class. It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is used to relieve pain associated with musculoskeletal and joint disorders and is administered both orally and topically .

Mechanism of Action

Target of Action

Flufenamic acid, an anthranilic acid derivative, is primarily known to target several proteins in the human body. Its primary targets include Prostaglandin G/H synthase 1 and 2 , Aldo-keto reductase family 1 member C3 , Androgen receptor , and Peroxisome proliferator-activated receptors alpha and gamma . These targets play crucial roles in inflammation, pain sensation, and various metabolic processes.

Mode of Action

This compound acts as a cyclooxygenase (COX) inhibitor , preventing the formation of prostaglandins . It is known to bind to and reduce the activity of prostaglandin F synthase . Additionally, it has been reported to activate TRPC6 , a member of the transient receptor potential channel family involved in various physiological processes.

Biochemical Pathways

This compound’s primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

This compound is extensively protein-bound and is metabolized through hydroxylation and glucuronidation . It has an elimination half-life of approximately 3 hours . The drug is excreted through both urine (50%) and feces (36%) . These properties impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

The inhibition of prostaglandin synthesis by this compound results in reduced inflammation, pain, and fever . At the cellular level, it can cause changes in cell morphology, including reductions in size and the release of cellular debris . It has also been found to improve survival and neurologic outcome after successful cardiopulmonary resuscitation in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body. It is practically insoluble in water but soluble in ethanol, chloroform, and diethyl ether . Furthermore, its polymorphic forms, determined by different conformers, can influence its stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of flufenamic acid typically involves the Ullmann reaction, which is a coupling reaction of diaryl and halogenated aromatic hydrocarbons. The process includes the following steps:

    Reaction Mixture Preparation: Pressing dimethylformamide (DMF), o-chlorobenzoic acid, and soda ash into a reaction tank and stirring to obtain a first mixture.

    Heating and Dehydration: Heating the first mixture and pressing toluene, followed by heating and dehydrating.

    Addition of Reagents: Adding m-amino benzotrifluoride, copper powder, and cuprous chloride into the reaction tank, stirring to obtain a second mixture, and heating and dehydrating the second mixture.

    Distillation: Distilling toluene after dehydration and adding water for steam distillation.

    Refluxing and Distillation: Refluxing and distilling the m-amino trifluorotoluene after the steam distillation is finished.

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of a high-efficiency Ullmann reaction composite catalyst system, which includes copper powder and cuprous chloride. This method offers mild reaction conditions, compatibility with active functional groups, improved reaction yield, shortened reaction time, and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

Flufenamic acid undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted aromatic compounds .

Scientific Research Applications

Flufenamic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Flufenamic acid is compared with other fenamates, such as:

Uniqueness

This compound stands out due to its unique chemical structure, which includes a trifluoromethyl group. This group often improves the pharmacokinetics and bioavailability of drugs. Additionally, this compound has multiple polymorphic forms, which makes it unique among other low-molecular medicinal compounds .

Similar Compounds

  • Mefenamic acid : Another fenamate with similar anti-inflammatory properties.
  • Meclofenamic acid : Known for its potent anti-inflammatory effects.
  • Fusidic acid : Identified as an inhibitor of SARS-CoV-2 replication, similar to this compound .

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and medicine.

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZBJOKDYZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023063
Record name Flufenamic acid
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Molecular Weight

281.23 g/mol
Source PubChem
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Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855855
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Description Aqueous solubility in buffer at pH 7.4
Record name Flufenamic acid
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CAS No.

530-78-9
Record name Flufenamic acid
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Record name Flufenamic acid [USAN:INN:BAN:JAN]
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Record name Flufenamic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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